4-{2-[4-(Benzoyloxy)-3-ethoxy-5-iodobenzylidene]hydrazino}benzoic acid
Description
The compound 4-{2-[4-(Benzoyloxy)-3-ethoxy-5-iodobenzylidene]hydrazino}benzoic acid is a structurally complex benzoic acid derivative featuring:
- A central benzoic acid backbone.
- A hydrazine linkage (-NH-N=) connecting to a benzylidene group.
- Substituents on the benzylidene moiety: benzoyloxy (electron-withdrawing ester), ethoxy (electron-donating alkoxy), and iodo (electron-withdrawing halogen) at positions 4, 3, and 5, respectively.
This compound is hypothesized to exhibit unique electronic and steric properties due to the combination of substituents, which may influence its reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C23H19IN2O5 |
|---|---|
Molecular Weight |
530.3 g/mol |
IUPAC Name |
4-[(2Z)-2-[(4-benzoyloxy-3-ethoxy-5-iodophenyl)methylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C23H19IN2O5/c1-2-30-20-13-15(14-25-26-18-10-8-16(9-11-18)22(27)28)12-19(24)21(20)31-23(29)17-6-4-3-5-7-17/h3-14,26H,2H2,1H3,(H,27,28)/b25-14- |
InChI Key |
HZDDUFIXSVNPKW-QFEZKATASA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N\NC2=CC=C(C=C2)C(=O)O)I)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC2=CC=C(C=C2)C(=O)O)I)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Benzoyloxy)-3-ethoxy-5-iodobenzaldehyde
This intermediate is synthesized through sequential functionalization of a resorcinol derivative:
Step 1: Ethoxylation and Benzoylation
Resorcinol is selectively ethoxylated at the 3-position using ethyl bromide in the presence of potassium carbonate. Subsequent benzoylation at the 4-position with benzoyl chloride yields 3-ethoxy-4-benzoyloxybenzaldehyde.
Step 2: Iodination
Electrophilic iodination at the 5-position is achieved using iodine monochloride (ICl) in acetic acid. The reaction proceeds at 0–5°C to minimize side products, yielding 4-(benzoyloxy)-3-ethoxy-5-iodobenzaldehyde.
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 0–5°C | |
| Yield | 78–82% | |
| Purity (HPLC) | >95% |
Preparation of 4-Hydrazinobenzoic Acid
4-Hydrazinobenzoic acid is synthesized via two primary routes:
Route A: Diazotization of 4-Aminobenzoic Acid
4-Aminobenzoic acid is treated with sodium nitrite (NaNO₂) in hydrochloric acid at 0°C, followed by reduction with stannous chloride (SnCl₂) to yield the hydrazine derivative.
Route B: Direct Hydrazine Substitution
4-Nitrobenzoic acid is reduced to 4-aminobenzoic acid using hydrogen gas and palladium on carbon, followed by reaction with hydrazine hydrate under reflux.
| Parameter | Route A | Route B |
|---|---|---|
| Reaction Time | 2 hours | 6 hours |
| Yield | 65% | 72% |
| Purity | 90% | 88% |
Condensation to Form the Hydrazone Linkage
The final step involves the acid-catalyzed condensation of 4-(benzoyloxy)-3-ethoxy-5-iodobenzaldehyde with 4-hydrazinobenzoic acid. The reaction is typically conducted in ethanol or methanol with a catalytic amount of hydrochloric acid.
Mechanistic Insight :
The aldehyde group reacts with the hydrazine’s amino group, forming a Schiff base (hydrazone). The reaction proceeds via nucleophilic addition-elimination, with the acidic conditions facilitating protonation of the carbonyl oxygen and subsequent dehydration.
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | HCl (0.1 M) |
| Temperature | 60–70°C |
| Reaction Time | 4–6 hours |
| Yield | 85–90% |
Optimization and Catalytic Approaches
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For instance, the condensation step achieves 90% yield in 30 minutes under microwave conditions (100 W, 80°C).
Green Chemistry Approaches
Water-mediated reactions have been explored to minimize solvent waste. A study demonstrated that using water as a solvent with β-cyclodextrin as a phase-transfer catalyst achieves 80% yield for the hydrazone formation.
Analytical Characterization
The compound is characterized using:
Chemical Reactions Analysis
Types of Reactions
4-(2-{[4-(BENZOYLOXY)-3-ETHOXY-5-IODOPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The presence of iodine allows for halogen exchange reactions, where iodine can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogen exchange reactions may involve reagents like sodium iodide (NaI) or other halide salts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-(2-{[4-(BENZOYLOXY)-3-ETHOXY-5-IODOPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-{[4-(BENZOYLOXY)-3-ETHOXY-5-IODOPHENYL]METHYLENE}HYDRAZINO)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s benzoyloxy and iodophenyl groups allow it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds and their distinguishing characteristics:
Physicochemical Properties
Biological Activity
The compound 4-{2-[4-(Benzoyloxy)-3-ethoxy-5-iodobenzylidene]hydrazino}benzoic acid , with the CAS number 514219-57-9, is a hydrazine derivative that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, chemical properties, and particularly its biological activity, including antioxidant properties and mechanisms of action.
Molecular Structure and Formula
- Molecular Formula : C23H19IN2O5
- Molecular Weight : 530.31 g/mol
The compound features a complex structure that includes a hydrazine moiety, which is known for its biological activity. The presence of iodine and benzoyloxy groups may contribute to its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with substituted benzoic acids, often utilizing various catalysts and solvents to optimize yield and purity.
Antioxidant Activity
Research has shown that derivatives of hydrazinobenzoic acid exhibit significant antioxidant properties. A comparative study using various in vitro assays (DPPH, ABTS, FRAP) highlighted that several derivatives demonstrated superior antioxidant activities compared to standard antioxidants like butylated hydroxytoluene (BHT) .
Table 1: Antioxidant Activity of Hydrazinobenzoic Acid Derivatives
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) | FRAP (µmol FeSO4/g) |
|---|---|---|---|
| BHA | 92 | 85 | 1.35 |
| Compound 1 | 41.48 | Not reported | Not reported |
| Compound 3 | 70–72 | 80–85 | Not reported |
| Compound 5-9 | High (exact values vary) | High (exact values vary) | Moderate |
Mechanisms of Action : The antioxidant mechanisms proposed for these compounds include:
- Single Electron Transfer (SET)
- Hydrogen Atom Transfer (HAT)
- Sequential Proton Loss Electron Transfer (SPLET)
These mechanisms suggest that the compounds can effectively neutralize free radicals, thereby mitigating oxidative stress in biological systems .
Case Studies
- Study on Antioxidant Mechanisms : A detailed investigation involving density functional theory (DFT) calculations was conducted to elucidate the electronic properties of several hydrazinobenzoic acid derivatives. The study found strong correlations between structural features and antioxidant capabilities, suggesting that modifications in substituents could enhance biological activity .
- Preclinical Assessments : In preclinical models, compounds similar to this compound have been tested for their ability to protect against oxidative damage in cellular models. Results indicated a significant reduction in markers of oxidative stress when treated with these derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
